1-(Benzyloxy)-3-fluoro-2-nitrobenzene
CAS No.: 920284-79-3
Cat. No.: VC3305723
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 920284-79-3 |
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Molecular Formula | C13H10FNO3 |
Molecular Weight | 247.22 g/mol |
IUPAC Name | 1-fluoro-2-nitro-3-phenylmethoxybenzene |
Standard InChI | InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Standard InChI Key | ZWVIQNJOSOYTGL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Chemical Structure and Properties
Molecular Structure
1-(Benzyloxy)-3-fluoro-2-nitrobenzene features a benzene ring with three distinct functional groups: a benzyloxy group at position 1, a nitro group at position 2, and a fluorine atom at position 3. The molecular formula is C₁₃H₁₀FNO₃ with a molecular weight of 247.22 g/mol . The compound can be represented using various chemical notations:
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InChI: InChI=1S/C13H10FNO3/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2
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SMILES: C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)N+[O-]
Physical and Chemical Properties
1-(Benzyloxy)-3-fluoro-2-nitrobenzene exists as a yellow oil at room temperature . The combination of its three functional groups creates unique reactivity patterns that make this compound particularly useful in organic synthesis. The nitro group (-NO₂) functions as a strong electron-withdrawing substituent, activating the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. This electron-withdrawing character also increases the acidity of adjacent protons.
The benzyloxy group (-OCH₂Ph) serves as a protecting group for phenolic hydroxyl functionalities. This protection strategy is widely employed in multi-step syntheses where selective masking and unmasking of reactive groups is necessary. The benzyl protecting group can be selectively removed under various conditions, including catalytic hydrogenation, which makes it a versatile tool in organic synthesis.
The fluorine atom contributes unique electronic properties to the molecule due to its high electronegativity. Fluorinated compounds typically exhibit enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated counterparts, making them valuable in pharmaceutical development.
Table 1: Key Properties of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene
Synthesis Methods
Synthetic Route from 2,6-Difluoronitrobenzene
The most well-documented synthesis of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene utilizes 2,6-difluoronitrobenzene as the starting material . This synthetic approach takes advantage of nucleophilic aromatic substitution (SNAr) chemistry, where the nitro group activates the adjacent position toward nucleophilic attack, allowing for selective substitution of one of the fluorine atoms with a benzyloxy group.
Reaction Conditions and Steps
The synthesis of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene involves the following detailed procedure:
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A suspension of sodium hydride (1.522 g, 38.06 mmol) in anhydrous DMF (150 mL) is prepared at room temperature.
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Benzyl alcohol (3.44 mL, 33.3 mmol) is added dropwise over 10 minutes, and the mixture is stirred for an additional 10 minutes to form the benzyloxide anion.
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2,6-Difluoronitrobenzene (5.046 g, 31.72 mmol) is added to the reaction mixture in one portion.
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The reaction mixture is stirred for an hour, after which 100 mL of water and 100 mL of ethyl acetate are added.
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The layers are separated, and the aqueous layer is extracted with 75 mL of ethyl acetate.
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The combined organic layers are washed with 100 mL of water and 100 mL of brine, dried over sodium sulfate, and concentrated in vacuo.
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The resulting residue is purified by flash chromatography (6% to 35% ethyl acetate in hexanes) to give 6.818 g (27.6 mmol, 87%) of 1-benzyloxy-3-fluoro-2-nitro-benzene as a yellow oil .
This synthetic route is efficient, offering a high yield of 87%, making it suitable for both laboratory-scale preparations and potentially larger-scale production .
Table 2: Synthesis Reaction Parameters
Reaction Mechanism
Nucleophilic Aromatic Substitution
The synthesis of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene proceeds through a nucleophilic aromatic substitution mechanism (SNAr). This process is facilitated by the electron-withdrawing nitro group at the ortho position to one of the fluorine atoms in 2,6-difluoronitrobenzene .
The reaction mechanism involves:
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Formation of the benzyloxide anion from benzyl alcohol and sodium hydride
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Nucleophilic attack of the benzyloxide anion at the carbon bearing a fluorine atom ortho to the nitro group
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Formation of a resonance-stabilized Meisenheimer complex intermediate
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Elimination of fluoride ion to restore aromaticity
The nitro group plays a crucial role in this mechanism by stabilizing the negative charge in the Meisenheimer complex through resonance effects, making the reaction energetically favorable.
Applications and Significance
Synthetic Intermediate
1-(Benzyloxy)-3-fluoro-2-nitrobenzene serves as a valuable synthetic intermediate due to its versatile functionality. The nitro group can be reduced to an amine, which can undergo numerous transformations such as diazotization, amide formation, or alkylation. The benzyloxy protecting group can be selectively removed under mild conditions, revealing a phenolic hydroxyl that can participate in further reactions. These characteristics make the compound useful in the synthesis of more complex structures with potential applications in various fields .
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the properties and reactivity of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene can be enhanced by comparing it with structurally related compounds. Two notable examples are 1-Chloro-3-fluoro-2-nitrobenzene and 1-(Benzyloxy)-4-bromo-2-nitrobenzene.
Table 3: Comparison of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene with Related Compounds
Reactivity Differences
The substitution of different halogens or the variation in their positions significantly affects the reactivity profiles of these compounds. 1-Chloro-3-fluoro-2-nitrobenzene, with a chlorine atom instead of a benzyloxy group, likely exhibits different nucleophilic substitution patterns due to chlorine's electronic properties and leaving group capability . Similarly, 1-(Benzyloxy)-4-bromo-2-nitrobenzene, with a bromine atom at the para position relative to the benzyloxy group, presents opportunities for selective functionalization through metal-catalyzed cross-coupling reactions.
Chemical Characterization Methods
Spectroscopic Identification
Characterization of 1-(Benzyloxy)-3-fluoro-2-nitrobenzene typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the aromatic protons, benzyl methylene protons, and carbon signals. ¹⁹F NMR would show the fluorine signal.
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Mass Spectrometry: The molecular ion peak would appear at m/z 247, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the nitro group and cleavage of the benzyloxy moiety.
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Infrared Spectroscopy: Characteristic absorption bands for the nitro group (asymmetric stretching at approximately 1530 cm⁻¹ and symmetric stretching at approximately 1350 cm⁻¹) and the C-F bond (1000-1400 cm⁻¹) would be observed.
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